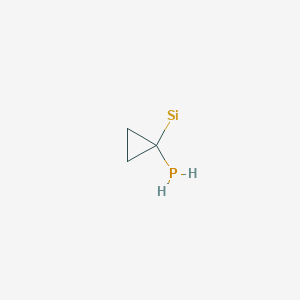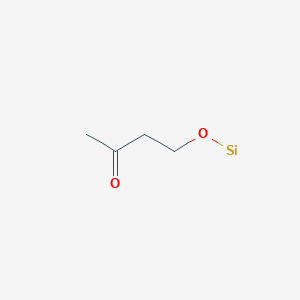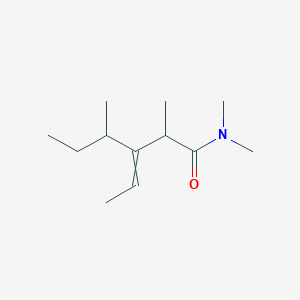![molecular formula C28H49NO5 B14182447 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 918886-08-5](/img/structure/B14182447.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine is a synthetic compound with the molecular formula C28H49NO5 It is characterized by the presence of a tyrosine backbone modified with a hydroxypropyl group and a hexadecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine typically involves the reaction of hexadecan-1-ol with epichlorohydrin to form 3-(hexadecyloxy)-1-chloropropan-2-ol. This intermediate is then reacted with tyrosine under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy and hexadecyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of novel materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl)-: Similar in structure but with an additional hydroxyethyl group.
O-[®-hydroxy{[(2R)-2-hydroxy-3-{[(1R)-1-hydroxypentadecyl]oxy}propyl]oxy}phosphoryl]-L-serine: Contains a phosphoryl group and a different backbone.
Uniqueness
N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine is unique due to its specific combination of a tyrosine backbone with a hydroxypropyl and hexadecyloxy chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918886-08-5 |
|---|---|
Molecular Formula |
C28H49NO5 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H49NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-34-23-26(31)22-29-27(28(32)33)21-24-16-18-25(30)19-17-24/h16-19,26-27,29-31H,2-15,20-23H2,1H3,(H,32,33)/t26?,27-/m0/s1 |
InChI Key |
DTSFCYZNJRBKRA-GEVKEYJPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)

![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

